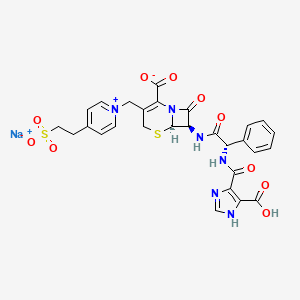

Cefpimizole sodium

概要

説明

セフピミゾールナトリウムは、日本で開発された広域スペクトルのセファロスポリン系抗生物質です。主に、無症候性淋病および婦人科感染症の治療を目的としていました。 有望な抗菌活性にもかかわらず、セフピミゾールナトリウムの開発は最終的に臨床試験後に中止されました .

準備方法

合成経路および反応条件: セフピミゾールナトリウムは半合成セファロスポリンです。合成には、セファロスポリンコア構造の改変が含まれ、抗菌性を高めます。 具体的な合成経路と反応条件は、機密情報であり、公的情報源で詳細な情報は入手できません .

工業生産方法: セフピミゾールナトリウムの工業生産には、制御された条件下での大規模化学合成が含まれます。 このプロセスには通常、精製と品質管理に高性能液体クロマトグラフィーの使用が含まれます .

化学反応の分析

反応の種類: セフピミゾールナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、セファロスポリンコアの官能基を変更する可能性があります。

還元: この反応は、分子内の特定の原子の酸化状態を変更する可能性があります。

置換: この反応には、1つの官能基を別の官能基で置換することが含まれます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

セフピミゾールナトリウムは、その抗菌性について広範囲に研究されてきました。それは、次のものを含む幅広い細菌に対して活性を示しています。

- インフルエンザ菌

- 淋菌

- ミラビリスプロテウス

- 化膿連鎖球菌

- 乳児連鎖球菌

抗菌活性に加えて、セフピミゾールナトリウムは、セファロスポリンの食細胞機能およびβ-ラクタマーゼ安定性への影響を研究するための研究で使用されてきました .

科学的研究の応用

Cefpimizole sodium has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacteria, including:

- Haemophilus influenzae

- Neisseria gonorrhoeae

- Proteus mirabilis

- Streptococcus pyogenes

- Streptococcus agalactiae

In addition to its antibacterial activity, this compound has been used in research to study the effects of cephalosporins on phagocyte functions and beta-lactamase stability .

作用機序

セフピミゾールナトリウムは、細菌細胞壁合成を阻害することによって抗菌効果を発揮します。細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合し、細胞壁合成の最終段階を阻害します。 これは、細胞溶解と細菌の死につながります .

類似の化合物:

- セフォペラゾン

- セフォタキシム

- セファマンドール

- モキサラクタム

- ピペラシリン

比較: セフピミゾールナトリウムは、その広域スペクトル活性とβ-ラクタマーゼ酵素に対する安定性においてユニークです。 セフォペラゾンやセフォタキシムなどの他のセファロスポリンと比較して、セフピミゾールナトリウムは特定の菌株に対してより高い有効性を示しています .

類似化合物との比較

- Cefoperazone

- Cefotaxime

- Cefamandole

- Moxalactam

- Piperacillin

Comparison: Cefpimizole sodium is unique in its broad-spectrum activity and stability against beta-lactamase enzymes. Compared to other cephalosporins like cefoperazone and cefotaxime, this compound has shown higher efficacy against certain strains of bacteria .

特性

IUPAC Name |

sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUNZNNMKVKUOH-TZVBBFNXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85287-61-2 | |

| Record name | Cefpimizole sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

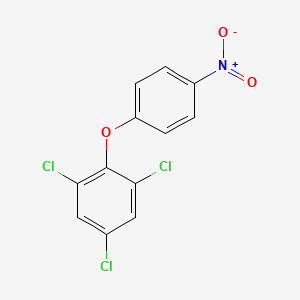

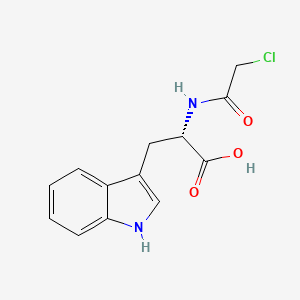

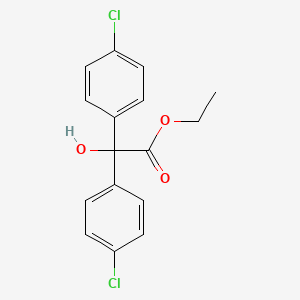

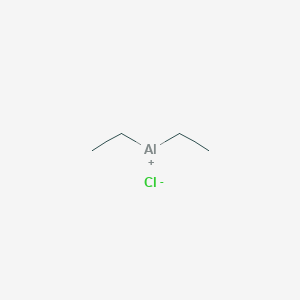

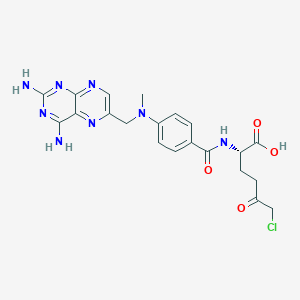

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

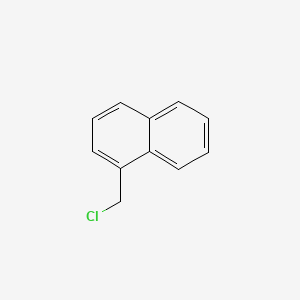

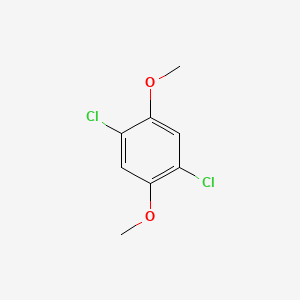

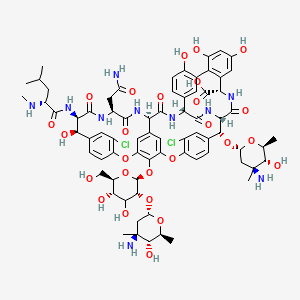

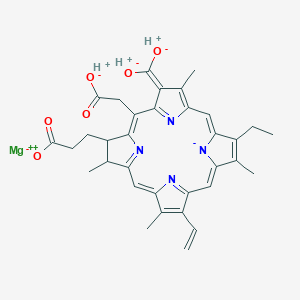

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefpimizole sodium and its effect on bacteria?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. [, , , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking in bacterial cell walls. [, ] This disruption of cell wall integrity leads to bacterial cell death.

Q2: How does the in vitro activity of this compound compare to other antibiotics against Haemophilus influenzae?

A2: Studies have shown that this compound demonstrates potent in vitro activity against Haemophilus influenzae isolates, including both beta-lactamase-producing and non-producing strains. [] Its activity is comparable to other third-generation cephalosporins like Cefotaxime and Moxalactam, particularly against beta-lactamase-negative strains. [] Notably, this compound maintains efficacy against beta-lactamase-producing strains, unlike some other beta-lactams like Ampicillin. []

Q3: What is the pharmacokinetic profile of this compound in humans?

A3: this compound exhibits favorable pharmacokinetics after both intramuscular and intravenous administration. [, ] Studies in humans show that it is well-absorbed after intramuscular injection, achieving peak plasma concentrations within 12 hours. [] The drug displays dose-proportional kinetics, with a terminal half-life of approximately 2 hours. [, ] this compound is primarily eliminated through renal excretion, with about 73-83% of the administered dose recovered unchanged in urine. [, ]

Q4: What are the implications of the observed differences in this compound's impact on Vancomycin hydrochloride clearance in rabbits compared to the limited observations in humans?

A5: While rabbit studies indicated decreased Vancomycin clearance with Cefpimizole co-administration, similar effects weren't definitively observed in the limited human study. [, ] This discrepancy highlights the complexities of translating preclinical findings to human clinical settings. Factors like species-specific physiology, disease states (e.g., cancer), and study design limitations could contribute to these differences. Further research, potentially with larger and more diverse human cohorts, is crucial to fully elucidate Cefpimizole's interaction potential with Vancomycin and guide clinical co-administration decisions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。